![molecular formula C22H26ClN3O4 B3726850 2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)
2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide
Overview
Description
2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BPDZ 44 and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of BPDZ 44 is not fully understood, but it has been reported to act as a positive allosteric modulator of mGluR5. This receptor is involved in various physiological processes, including learning and memory, anxiety, and pain perception. BPDZ 44 binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate.
Biochemical and Physiological Effects:
BPDZ 44 has been found to exhibit various biochemical and physiological effects, including potent inhibitory activity against CA IX and antiproliferative activity against cancer cell lines. In addition, BPDZ 44 has been reported to act as a positive allosteric modulator of mGluR5, which has been implicated in various neurological disorders.
Advantages and Limitations for Lab Experiments
BPDZ 44 has several advantages for lab experiments, including its high purity and potent inhibitory and antiproliferative activities. However, one limitation of BPDZ 44 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of BPDZ 44, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. In addition, further studies are needed to evaluate the efficacy and safety of BPDZ 44 in animal models and clinical trials.
Scientific Research Applications
BPDZ 44 has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BPDZ 44 has been found to exhibit potent inhibitory activity against human carbonic anhydrase IX (CA IX), which is a potential target for the treatment of cancer. In neuroscience, BPDZ 44 has been reported to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a potential target for the treatment of various neurological disorders. In cancer research, BPDZ 44 has been found to exhibit potent antiproliferative activity against various cancer cell lines.
properties
IUPAC Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxybut-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-5-6-7-15-8-10-16(11-9-15)25-26-21(14(2)27)22(28)24-18-12-17(23)19(29-3)13-20(18)30-4/h8-13,27H,5-7H2,1-4H3,(H,24,28)/b21-14+,26-25? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYNZGOLOYSMFU-CCFCEYMNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[2-(4-butylphenyl)hydrazinylidene]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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